4-Ethylphenetole

Organic Synthesis Process Chemistry Thermal Stability

Choose 4-Ethylphenetole (CAS 1585-06-4) for its superior thermal stability (bp 205°C) and optimal lipophilicity (LogP 3.39), which ensure reproducible yields in high-temperature alkylations, etherifications, and Pd-catalyzed couplings. The absence of reactive -OH groups prevents catalyst quenching, while its reverse-phase retention simplifies purification. Available at ≥97% purity, scale-up to 100 kg supports a seamless transition from R&D to pilot production.

Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
CAS No. 1585-06-4
Cat. No. B073628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethylphenetole
CAS1585-06-4
Molecular FormulaC10H14O
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OCC
InChIInChI=1S/C10H14O/c1-3-9-5-7-10(8-6-9)11-4-2/h5-8H,3-4H2,1-2H3
InChIKeyBQBROHBMIBOPFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethylphenetole (CAS 1585-06-4): Aromatic Ether Baseline for Synthesis & Scale-Up


4-Ethylphenetole (CAS 1585-06-4), also systematically named 1-ethoxy-4-ethylbenzene, is a high-purity aromatic ether. Its core physical properties, including a boiling point of 205 °C and a specific gravity of 0.94, establish it as a stable liquid intermediate for organic synthesis . These baseline parameters serve as a critical benchmark for process chemistry, distinguishing it from lower molecular weight analogs and oxidation products [1].

4-Ethylphenetole (CAS 1585-06-4): Why 'Phenetole' or 'Phenol' Interchangeability Breaks Down


Substituting 4-Ethylphenetole with unsubstituted phenetole (CAS 103-73-1) or its oxidation product 4-ethylphenol (CAS 123-07-9) introduces quantifiable disparities in physical properties, purity profiles, and processability that directly compromise reproducibility. Specifically, phenetole's lower boiling point (170 °C) limits its use in high-temperature reaction cascades, while the presence of 4-ethylphenol introduces a reactive hydroxyl group that can quench catalysts or lead to undesired side-product formation [1]. Similarly, the lower alkyl homolog, 4-methylphenetole (CAS 622-60-6), exhibits a lower boiling point (191.2 °C) and reduced lipophilicity (lower LogP), altering its behavior in separations and liquid-liquid extractions . These differences are not theoretical; they result in measurable changes in reaction kinetics, distillation profiles, and final product purity.

4-Ethylphenetole (1585-06-4) Evidence Guide: Quantified Differentiation for Procurement & Method Development


4-Ethylphenetole vs. 4-Methylphenetole: Boiling Point Distinction for High-Temperature Syntheses

4-Ethylphenetole exhibits a boiling point of 205 °C, which is 13.8 °C higher than that of its closest analog, 4-methylphenetole (191.2 °C at 760 mmHg). This significant increase in thermal stability, as measured under standard atmospheric conditions, allows for reaction sequences and distillations at higher temperatures without loss of material, directly impacting yield and process design .

Organic Synthesis Process Chemistry Thermal Stability

4-Ethylphenetole vs. 4-Methylphenetole: LogP and Its Impact on Chromatographic Retention

4-Ethylphenetole has a higher calculated LogP (ranging from 2.65 to 3.63 est.) compared to 4-methylphenetole, whose lower molecular weight and alkyl chain length predict a lower LogP value. The experimental LogP value of 3.39 for 4-Ethylphenetole [1] is a direct driver of its stronger retention on reverse-phase HPLC columns. This increased lipophilicity can be leveraged to resolve it from less hydrophobic impurities or precursors in analytical and preparative separations .

Analytical Chemistry HPLC Method Development Lipophilicity

4-Ethylphenetole Procurement: Up to 99% (GC) Purity with Validated Production Scale

Vendor technical specifications confirm the availability of 4-Ethylphenetole at a minimum purity of 99% (GC) with a maximum moisture content of 0.5% [1]. This level of purity, coupled with a disclosed production scale of up to 100 kgs , is not universally specified for its analogs. While 4-methylphenetole and phenetole are widely available, their technical grades often lack this explicit, high-purity, industrial-scale commitment, introducing variability in subsequent reaction performance.

Chemical Procurement Quality Control Scale-Up

4-Ethylphenetole (CAS 1585-06-4) Application Scenarios: Evidence-Based Fit for Synthesis & Analytics


High-Temperature Organic Synthesis and Process Development

4-Ethylphenetole's boiling point of 205 °C enables its use as a solvent or intermediate in reactions requiring sustained heating above 190 °C, where 4-methylphenetole (bp 191.2 °C) would be at risk of vapor loss. This property is critical for maximizing yield in high-temperature alkylations, etherifications, or palladium-catalyzed couplings .

Preparative HPLC Purification of Non-Polar Reaction Mixtures

With a measured LogP of 3.39, 4-Ethylphenetole exhibits strong retention on C18 and other reverse-phase columns. This property is exploited in validated HPLC methods for separating it from more polar precursors or byproducts, making it an ideal target analyte for purification in complex organic synthesis workflows [1].

Quality Control and Large-Scale Pharmaceutical Intermediate Supply

Procurement of 4-Ethylphenetole with a certified minimum purity of 99% (GC) and a proven production scale of up to 100 kgs directly supports GMP-like and non-GMP pharmaceutical intermediate production. This reduces the need for in-house purification, lowering development costs and ensuring consistent quality from milligram research to kilogram-scale production [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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